molecular formula C8H8N2O B098325 4-Ethoxypicolinonitrile CAS No. 16569-02-1

4-Ethoxypicolinonitrile

Cat. No.: B098325
CAS No.: 16569-02-1
M. Wt: 148.16 g/mol
InChI Key: NZVDQJFLEZFFFS-UHFFFAOYSA-N
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Description

4-Ethoxypicolinonitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analytical Methods in Antioxidant Activity Determination

4-Ethoxypicolinonitrile may be involved in analytical methods used for determining antioxidant activity in various fields. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) test and the Hydroxyl Radical Antioxidant Capacity (HORAC) test among others, which are based on spectrophotometry, could potentially use compounds like this compound in their processes. These methods are crucial in antioxidant analysis or determining the antioxidant capacity of complex samples, highlighting the importance of such compounds in analytical chemistry (Munteanu & Apetrei, 2021).

Environmental Fate of Chemical Compounds

Research on compounds such as this compound also extends to understanding their environmental impact, especially when they are used as part of industrial products. Studies on alkylphenol ethoxylates (APEs), for example, investigate how these compounds degrade and their persistence in the environment, highlighting the broader implications of using such chemical compounds and the importance of understanding their life cycle and environmental interactions (Ying, Williams, & Kookana, 2002).

Safety and Hazards

The safety data sheet for 4-Ethoxypicolinonitrile indicates that it has some level of acute toxicity when ingested . Therefore, appropriate safety measures should be taken when handling this compound.

Properties

IUPAC Name

4-ethoxypyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVDQJFLEZFFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649905
Record name 4-Ethoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16569-02-1
Record name 4-Ethoxypyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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